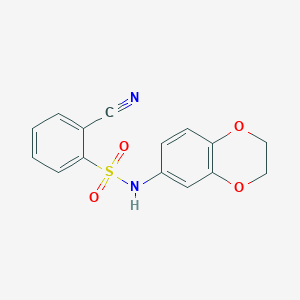

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions that yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives. These reactions typically start with 1,4-benzodioxane-6-amine reacting with different sulfonyl chlorides, followed by further reactions with alkyl/aralkyl halides in the presence of a base like lithium hydride, under controlled conditions. These methods provide a foundation for synthesizing 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and its derivatives, highlighting the importance of pH control and the use of polar aprotic solvents for successful synthesis (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is characterized using techniques such as IR, 1H-NMR, and EIMS. These techniques confirm the projected structures of synthesized derivatives, providing insights into the molecular framework and the nature of substitutions that can influence biological activity and interaction with biomolecules (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives often lead to the formation of compounds with significant biological activity. These reactions, including interactions with alkyl/aralkyl halides and various sulfonyl chlorides, result in derivatives that exhibit properties such as biofilm inhibition and cytotoxicity. The ability to inhibit bacterial biofilms and display cytotoxic effects against certain cell lines demonstrates the chemical reactivity and potential pharmacological properties of these compounds (Abbasi et al., 2020).

Aplicaciones Científicas De Investigación

Antitumor Activity

- A study by Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including those related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, showing significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Anticancer Activity

- Ghorab and Al-Said (2012) reported the synthesis of novel indenopyridine derivatives containing benzenesulfonamide, exhibiting potent in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Antibacterial and Enzyme Inhibitory Properties

- Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives with potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

- A study by Abbasi et al. (2020) revealed that certain derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide displayed significant inhibitory action against bacterial biofilms and docile cytotoxicity (Abbasi et al., 2020).

Photodynamic Therapy Application

- Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Carbonic Anhydrase Inhibition

- Alafeefy et al. (2015) synthesized benzenesulfonamides incorporating various moieties, which demonstrated potent inhibition of human carbonic anhydrase isozymes, a target for various therapeutic applications (Alafeefy et al., 2015).

Synthesis of Pharmaceutical Intermediates

- Anbarasan, Neumann, and Beller (2011) utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for the synthesis of various benzonitriles, relevant in pharmaceutical intermediate synthesis (Anbarasan, Neumann & Beller, 2011).

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known properties of sulfonamides and benzodioxane derivatives, this compound could be studied for potential applications in antibacterial, antifungal, anti-inflammatory, and anti-protozoal therapies .

Propiedades

IUPAC Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c16-10-11-3-1-2-4-15(11)22(18,19)17-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9,17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBERZKTKCYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)